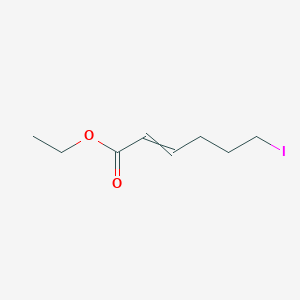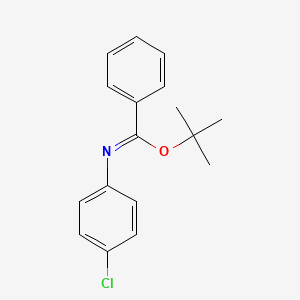
tert-Butyl N-(4-chlorophenyl)benzenecarboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4-chlorophenyl)benzenecarboximidate is an organic compound with the molecular formula C17H18ClNO It is a derivative of benzenecarboximidate, where the tert-butyl group and the 4-chlorophenyl group are attached to the nitrogen and carbon atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(4-chlorophenyl)benzenecarboximidate typically involves the reaction of tert-butylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(4-chlorophenyl)benzenecarboximidate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Oxidation and Reduction: Products include alcohols, ketones, and amines.
Applications De Recherche Scientifique
tert-Butyl N-(4-chlorophenyl)benzenecarboximidate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-Butyl N-(4-chlorophenyl)benzenecarboximidate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(2-chlorophenyl)benzenecarboximidate
- tert-Butyl N-(3-chlorophenyl)benzenecarboximidate
- tert-Butyl N-(4-methylphenyl)benzenecarboximidate
- tert-Butyl N-(4-ethoxyphenyl)benzenecarboximidate
Uniqueness
tert-Butyl N-(4-chlorophenyl)benzenecarboximidate is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the compound. These properties influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
63861-70-1 |
|---|---|
Formule moléculaire |
C17H18ClNO |
Poids moléculaire |
287.8 g/mol |
Nom IUPAC |
tert-butyl N-(4-chlorophenyl)benzenecarboximidate |
InChI |
InChI=1S/C17H18ClNO/c1-17(2,3)20-16(13-7-5-4-6-8-13)19-15-11-9-14(18)10-12-15/h4-12H,1-3H3 |
Clé InChI |
ZGPBTWCHJPJJCF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=NC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


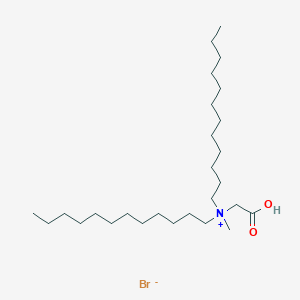

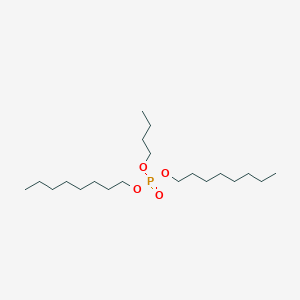
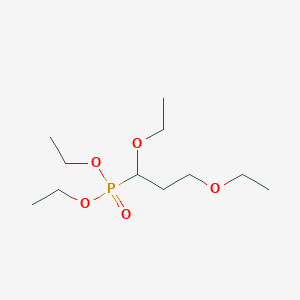

![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
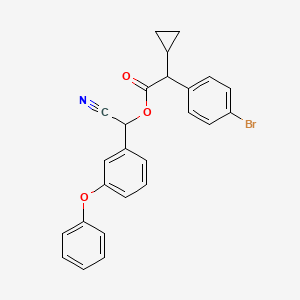
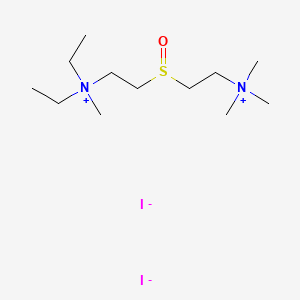
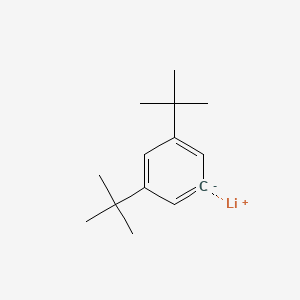
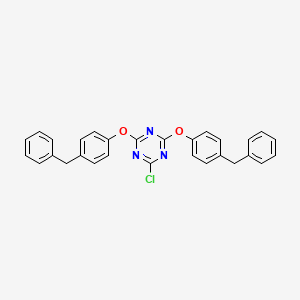
![6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14498614.png)
![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)

